molecular formula C34H30N4O6 B11444242 N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[ethyl(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[ethyl(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11444242
M. Wt: 590.6 g/mol
InChI Key: CDKVQFVXHKBIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[ETHYL(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[ETHYL(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline derivatives
  • Benzodioxole derivatives
  • Carbamoyl derivatives

Uniqueness

What sets N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[ETHYL(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C34H30N4O6

Molecular Weight

590.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(N-ethyl-3-methylanilino)-2-oxoethyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C34H30N4O6/c1-3-36(26-11-7-8-22(2)16-26)31(39)20-37-28-18-24(32(40)35-19-23-12-15-29-30(17-23)44-21-43-29)13-14-27(28)33(41)38(34(37)42)25-9-5-4-6-10-25/h4-18H,3,19-21H2,1-2H3,(H,35,40)

InChI Key

CDKVQFVXHKBIKK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C2=O)C6=CC=CC=C6

Origin of Product

United States

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